

A Comparative Sensory and Physicochemical Analysis of Isobutyl Angelate and Related Esters

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Compound of Interest

Compound Name: *Isobutyl angelate*

Cat. No.: *B145879*

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For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of esters is paramount for applications ranging from flavor and fragrance creation to enhancing the palatability of pharmaceutical formulations. This guide provides a comprehensive comparison of **isobutyl angelate** and its structurally related esters, isoamyl angelate and 2-methylbutyl isobutyrate, which are all key constituents of Roman chamomile oil. The following sections detail their sensory attributes, physicochemical properties, and the underlying biological pathways governing their perception.

Quantitative Sensory Profile

A sensory panel evaluation was conducted to quantify the distinct aroma profiles of **isobutyl angelate**, isoamyl angelate, and 2-methylbutyl isobutyrate. The data, summarized in Table 1, reveals the unique sensory characteristics of each ester, highlighting their potential applications. **Isobutyl angelate** is characterized by its dominant chamomile and herbal notes, whereas isoamyl angelate presents a more fruity and sweet profile. 2-Methylbutyl isobutyrate offers a complex fruity aroma with hints of apple and berry.

Sensory Attribute	Isobutyl Angelate	Isoamyl Angelate	2-Methylbutyl Isobutyrate
Chamomile	7.8	2.1	1.5
Herbal/Green	6.5	3.0	2.5
Fruity	3.2	7.5	8.0
Sweet	2.5	6.8	6.5
Floral	4.0	5.5	3.0
Spicy	2.1	1.0	0.5
Waxy	1.5	1.2	1.0
Intensity scores on a 0-10 scale			

Physicochemical Properties and Odor Detection Thresholds

The perception of an ester's aroma is intrinsically linked to its volatility and concentration. The physicochemical properties and odor detection thresholds of the selected esters are presented in Table 2. These values are critical for formulation development, indicating the concentration at which the aroma becomes detectable to the human olfactory system.

Property	Isobutyl Angelate	Isoamyl Angelate	2-Methylbutyl Isobutyrate
Molecular Formula	C ₉ H ₁₆ O ₂ [1]	C ₁₀ H ₁₈ O ₂	C ₉ H ₁₈ O ₂
Molecular Weight (g/mol)	156.22 [1]	170.25	158.24
Boiling Point (°C)	176-177	192	165-166 [2]
Odor Description	Dry chamomile, herbal [3]	Fruity, sweet, floral [4]	Sweet, fruity, citrus, melon [2]
Odor Detection Threshold (ppb)	Data not available	Data not available	Data not available

Experimental Protocols

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

The sensory data presented in this guide was obtained using the Quantitative Descriptive Analysis (QDA) method.[\[5\]](#)[\[6\]](#)[\[7\]](#) This standardized technique provides a detailed and reliable sensory profile of a product.

Panelist Selection and Training:

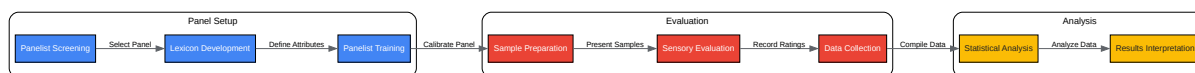
- A panel of 10-12 individuals was selected based on their sensory acuity and ability to discriminate between different aroma compounds.
- Panelists underwent extensive training to develop a consensus vocabulary for describing the aroma attributes of the esters and to calibrate their use of the intensity scale.

Evaluation Procedure:

- Sample Preparation: The ester compounds were diluted in a neutral solvent to a concentration above their predicted odor detection thresholds.

- **Presentation:** Samples were presented to the panelists in coded, identical containers to prevent bias.
- **Evaluation:** Panelists assessed the aroma of each sample and rated the intensity of each identified attribute on a 0-10 unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong".
- **Data Collection:** The intensity ratings from each panelist were recorded and statistically analyzed to generate the mean scores for each attribute presented in Table 1.

The following diagram illustrates the workflow of the Quantitative Descriptive Analysis (QDA) methodology.



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Quantitative Descriptive Analysis (QDA) Workflow.

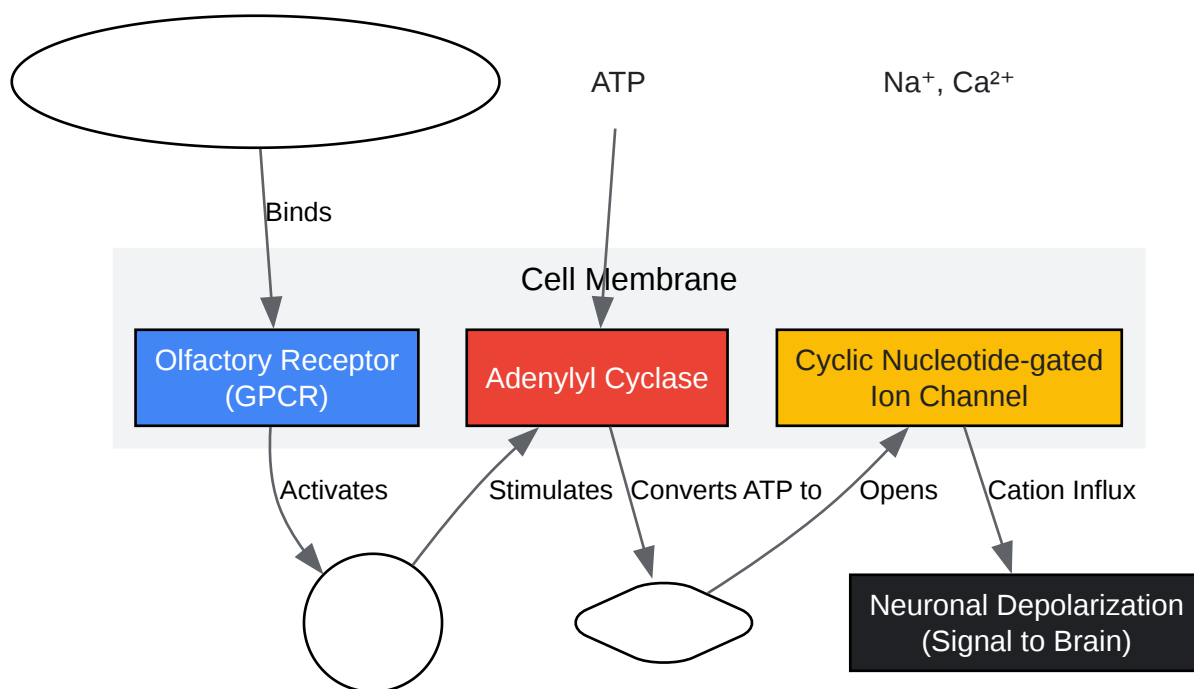
Olfactory Signaling Pathway

The perception of odors, including those of esters like **isobutyl angelate**, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the transmission of a signal to the brain, which is interpreted as a specific scent. While the specific receptors for angelate esters are not yet fully elucidated, the general mechanism of olfactory signal transduction is well-established.

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) activates the G-protein, G α olf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an

influx of cations (Na^+ and Ca^{2+}) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.

The following diagram illustrates the canonical olfactory signaling pathway.



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Canonical Olfactory Signal Transduction Pathway.

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